molecular formula C21H20F3N5OS B2744853 (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1705952-48-2

(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

Cat. No. B2744853
M. Wt: 447.48
InChI Key: MDNAQDLVOZNVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H20F3N5OS and its molecular weight is 447.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitubercular Activities

  • A study highlights the synthesis of pyridine derivatives, including those with benzothiazolyl and trifluoromethyl groups, demonstrating variable and modest antimicrobial activity against bacteria and fungi. This suggests their potential utility in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
  • Another investigation identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes. Several compounds showed significant anti-tubercular activity, with some showing low cytotoxicity, indicating their potential as anti-tubercular drugs (Pancholia et al., 2016).

Pharmacological Evaluation of Heterocyclic Compounds

  • Research on microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones with antimicrobial properties, suggests these methodologies can rapidly produce pharmacologically active compounds. These compounds exhibited antibacterial and antifungal activities, underlining their potential therapeutic applications (Mistry & Desai, 2006).

Drug Development and Molecular Interaction Studies

  • Studies on the design, synthesis, and biological evaluation of various heterocyclic compounds, including those with benzothiazole and piperazine components, have explored their interactions with biological targets, such as cannabinoid receptors. These studies contribute to the understanding of molecular interactions and the development of potential therapeutic agents (Shim et al., 2002).

properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5OS/c22-21(23,24)15-5-6-18(25-11-15)27-7-9-28(10-8-27)19(30)14-12-29(13-14)20-26-16-3-1-2-4-17(16)31-20/h1-6,11,14H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNAQDLVOZNVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3CN(C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.